molecular formula C18H27NO3 B6944707 N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(methoxymethyl)benzamide

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(methoxymethyl)benzamide

Cat. No.: B6944707
M. Wt: 305.4 g/mol
InChI Key: ISEVAMXRWNOJMF-CJNGLKHVSA-N
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Description

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(methoxymethyl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with a methoxymethyl group and a tert-butyloxolan moiety, which imparts unique chemical and physical properties.

Properties

IUPAC Name

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(methoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)16-13(9-10-22-16)11-19-17(20)15-8-6-5-7-14(15)12-21-4/h5-8,13,16H,9-12H2,1-4H3,(H,19,20)/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEVAMXRWNOJMF-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)CNC(=O)C2=CC=CC=C2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)CNC(=O)C2=CC=CC=C2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(methoxymethyl)benzamide typically involves the following steps:

    Formation of the oxolane ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a strong base.

    Attachment of the benzamide moiety: The benzamide core is attached through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(methoxymethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(hydroxymethyl)benzamide
  • N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(ethoxymethyl)benzamide
  • N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(chloromethyl)benzamide

Comparison: N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-(methoxymethyl)benzamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.

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